(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 634884-75-6
VCID: VC6654557
InChI: InChI=1S/C17H22N4O3/c1-4-24-15-7-5-6-13(17(15)23)10-18-21-16(22)9-8-14-11(2)19-20-12(14)3/h5-7,10,23H,4,8-9H2,1-3H3,(H,19,20)(H,21,22)/b18-10+
SMILES: CCOC1=CC=CC(=C1O)C=NNC(=O)CCC2=C(NN=C2C)C
Molecular Formula: C17H22N4O3
Molecular Weight: 330.388

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide

CAS No.: 634884-75-6

Cat. No.: VC6654557

Molecular Formula: C17H22N4O3

Molecular Weight: 330.388

* For research use only. Not for human or veterinary use.

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide - 634884-75-6

Specification

CAS No. 634884-75-6
Molecular Formula C17H22N4O3
Molecular Weight 330.388
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C17H22N4O3/c1-4-24-15-7-5-6-13(17(15)23)10-18-21-16(22)9-8-14-11(2)19-20-12(14)3/h5-7,10,23H,4,8-9H2,1-3H3,(H,19,20)(H,21,22)/b18-10+
Standard InChI Key LITVKEOBYMDJKP-VCHYOVAHSA-N
SMILES CCOC1=CC=CC(=C1O)C=NNC(=O)CCC2=C(NN=C2C)C

Introduction

(E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N–NH group and are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound integrates a pyrazole moiety and a benzylidene group, both of which contribute to its potential biological and chemical significance.

Structural Features

The compound is defined by the following structural components:

  • Pyrazole Ring: The 3,5-dimethyl substitution enhances the lipophilicity and stability of the molecule.

  • Benzylidene Group: The 3-ethoxy-2-hydroxybenzylidene moiety plays a role in hydrogen bonding and electron-donating effects.

  • Hydrazide Linkage: This functional group often facilitates biological activity by interacting with biomolecular targets.

The molecular structure suggests potential for chelation with metal ions due to the presence of donor atoms (oxygen and nitrogen), which could be explored for applications in coordination chemistry.

Synthesis

The synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide typically involves:

  • Condensation Reaction: Reacting 3,5-dimethylpyrazole with an appropriate aldehyde (e.g., 3-ethoxy-2-hydroxybenzaldehyde) in the presence of a hydrazide precursor.

  • Catalysis: The reaction is often catalyzed by acidic or basic conditions in solvents like ethanol or methanol.

  • Purification: Recrystallization from ethanol ensures high purity.

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on proton (^1H) and carbon (^13C) environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Elemental Analysis: Verifies the composition of carbon, hydrogen, and nitrogen.

Biological Activities

Hydrazones like this compound are known for their versatile biological activities:

ActivityMechanism
AntimicrobialInhibition of bacterial/fungal enzymes via interaction with active sites.
AntioxidantScavenging free radicals due to phenolic hydroxyl groups.
AnticancerInduction of apoptosis or inhibition of tubulin polymerization.

Potential Applications

This compound's unique structure makes it a candidate for various applications:

  • Pharmaceutical Development: It can be optimized as an antimicrobial or anticancer agent.

  • Metal Complexation: Its chelating ability allows for exploration in catalysis or material science.

  • Molecular Probes: The hydrazone linkage can be utilized in fluorescence-based sensing applications.

Research Findings

Recent studies on structurally similar compounds have demonstrated:

  • Pyrazole derivatives exhibit strong anticancer activity by inhibiting tubulin polymerization .

  • Hydrazones derived from benzaldehyde analogs show significant antioxidant properties .

  • Metal complexes of hydrazones enhance biological activity due to improved solubility and stability .

Data Table: Key Characteristics

PropertyDetails
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight~306 g/mol
Functional GroupsPyrazole, Hydrazone, Hydroxyl, Ethoxy
SolubilitySoluble in polar solvents like ethanol
Biological ActivitiesAntimicrobial, Antioxidant, Anticancer

This comprehensive overview highlights the significance of this compound while emphasizing its potential for future applications in scientific research and industry.

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